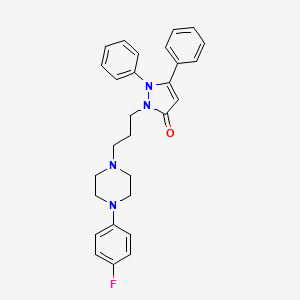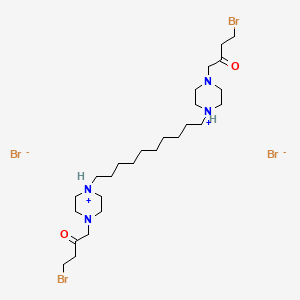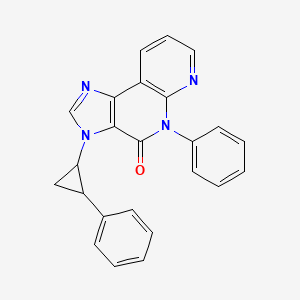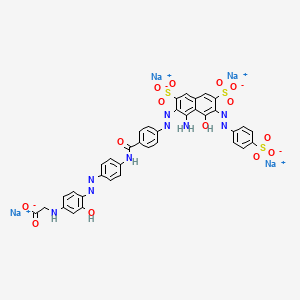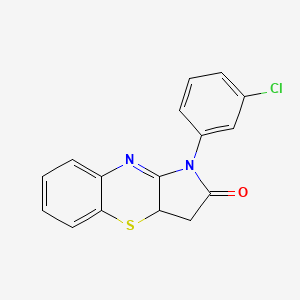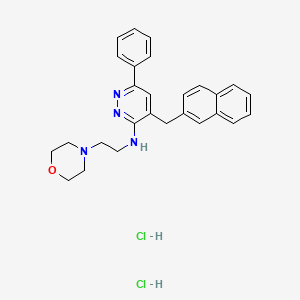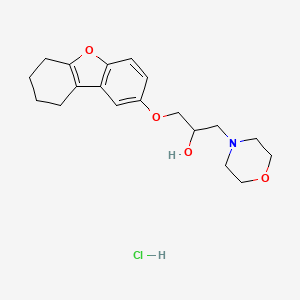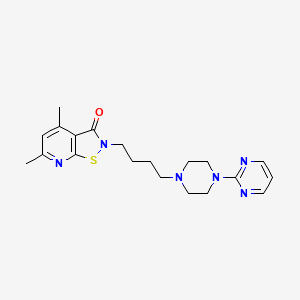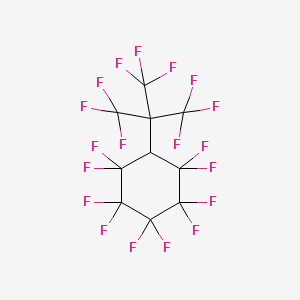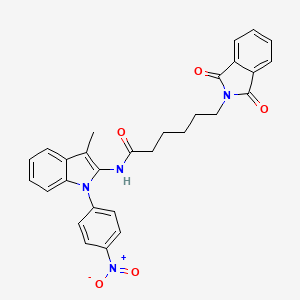
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by its unique structural features, including a hexanamide group, a dioxo group, and a nitrophenyl-indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may include the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: The hexanamide group can be introduced via amidation reactions using appropriate amine and acid derivatives.
Incorporation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions.
Attachment of the Nitrophenyl-Indole Moiety: The nitrophenyl-indole moiety can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanism depends on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2H-Isoindole-2-hexanamide: A simpler analog without the dioxo and nitrophenyl-indole groups.
1,3-Dihydro-1,3-dioxo-N-(3-methyl-1H-indol-2-yl): Lacks the hexanamide and nitrophenyl groups.
N-(3-Methyl-1-(4-nitrophenyl)-1H-indol-2-yl): Does not contain the isoindole and dioxo groups.
Uniqueness
The uniqueness of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
138349-44-7 |
|---|---|
Fórmula molecular |
C29H26N4O5 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
6-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide |
InChI |
InChI=1S/C29H26N4O5/c1-19-22-9-6-7-12-25(22)32(20-14-16-21(17-15-20)33(37)38)27(19)30-26(34)13-3-2-8-18-31-28(35)23-10-4-5-11-24(23)29(31)36/h4-7,9-12,14-17H,2-3,8,13,18H2,1H3,(H,30,34) |
Clave InChI |
JFXOBIOHTPXLPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



